Lipophilicity (LogP) Distinction from Analogs
The 3,5-dimethoxyphenoxy substitution yields a calculated LogP of approximately 2.64 [1], which is intermediate between the less lipophilic 3,4-dimethoxyphenyl analog (ACD/LogP 2.13) [2] and the unsubstituted 4-phenoxypiperidine (ACD/LogP 2.12) . This difference of approximately 0.5 Log units suggests a notable divergence in lipophilicity, which is a critical determinant of membrane permeability and nonspecific protein binding.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.64 (SlogP predicted) |
| Comparator Or Baseline | 4-(3,4-Dimethoxyphenoxy)piperidine: ACD/LogP 2.13 |
| Quantified Difference | Δ LogP = 0.51 |
| Conditions | Predicted values from computational models (ChemSpider, MMsINC) |
Why This Matters
Procurement of the correct regioisomer ensures experiments are conducted with a compound possessing the intended lipophilicity, directly affecting cellular uptake and distribution in biological assays.
- [1] MMsINC Database. SlogP value for 4-(3,5-Dimethoxyphenoxy)piperidine. http://mms.dsfarm.unipd.it. View Source
- [2] ChemSpider. 4-(3,4-Dimethoxyphenyl)piperidine. ACD/LogP: 2.13. http://legacy.chemspider.com/Chemical-Structure.10636180.html. View Source
